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Compound of Interest |

Compound Name: 3,5-Dimethoxybiphenyl!
CAS No.: 64326-17-6
Cat. No.: B1280647

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-
dimethoxybiphenyl, a key intermediate in the synthesis of various organic compounds.
Designed for researchers, scientists, and professionals in drug development, this document
offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it with
scientific rigor, explaining the causality behind the observed spectral features, and providing
field-proven methodologies for data acquisition.

Introduction to 3,5-Dimethoxybiphenyl

3,5-Dimethoxybiphenyl, with the chemical formula C14H1402 and CAS number 64326-17-6, is
an aromatic compound belonging to the biphenyl class.[1] Its structure, featuring a biphenyl
core with two methoxy groups on one of the phenyl rings, gives rise to a unique spectroscopic
fingerprint. Understanding these spectral characteristics is paramount for its identification,
purity assessment, and for tracking its transformations in chemical reactions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of
organic molecules. For 3,5-dimethoxybiphenyl, both *H and 3C NMR provide critical
information about its structure and the chemical environment of each atom.

'H NMR Spectroscopy

The *H NMR spectrum of 3,5-dimethoxybiphenyl is characterized by distinct signals for the
aromatic protons and the methoxy groups. The symmetry of the 3,5-dimethoxyphenyl ring
simplifies the spectrum in that region.

Data Summary:

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.60 d 2H H-2', H-6'
~7.42 t 2H H-3', H-5'
~7.32 t 1H H-4'
~6.75 d 2H H-2, H-6
~6.45 t 1H H-4
~3.85 S 6H -OCHs

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The downfield chemical shifts of the protons on the unsubstituted phenyl ring (H-2', H-3', H-4',
H-5', H-6") are typical for aromatic protons. The protons ortho to the other phenyl ring (H-2' and
H-6") are the most deshielded due to the anisotropic effect of the neighboring ring. The protons
on the 3,5-dimethoxyphenyl ring (H-2, H-4, H-6) appear more upfield. This is due to the
electron-donating nature of the two methoxy groups, which increases the electron density on
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this ring, leading to greater shielding of the protons. The singlet at approximately 3.85 ppm with
an integration of 6H is a characteristic signal for the two equivalent methoxy groups.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom.

Data Summary:

Chemical Shift (8) ppm Assighment
~161 C-3,C-5
~143 C-1

~141 C-1

~129 C-3, C-5
~128 c-4

~127 Cc-2', C-6'
~105 C-2,C-6
~100 C-4

~55 -OCHs

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The carbons bearing the methoxy groups (C-3 and C-5) are significantly deshielded and
appear at a low field (~161 ppm) due to the direct attachment of the electronegative oxygen
atom. The quaternary carbons involved in the biphenyl linkage (C-1 and C-1") also show
distinct downfield shifts. The carbons on the unsubstituted phenyl ring exhibit typical chemical
shifts for aromatic carbons. The carbons ortho and para to the phenyl substituent on the
dimethoxy-substituted ring (C-2, C-6, and C-4) are shielded relative to the other aromatic
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carbons due to the electron-donating resonance effect of the methoxy groups. The upfield
signal at approximately 55 ppm is characteristic of the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 3,5-dimethoxybiphenyl will show characteristic absorption
bands for the aromatic rings and the ether linkages.

Data Summary:

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-OCH3)
~1600, ~1480 Strong Aromatic C=C stretching
C-O-C asymmetric and
~1200-1000 Strong ] )
symmetric stretching (ether)
Aromatic C-H out-of-plane
~850-750 Strong

bending

Interpretation and Causality:

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm~1
and the characteristic C=C stretching bands in the 1600-1480 cm~! region. The aliphatic C-H
stretching of the methoxy groups is observed just below 3000 cm~1. The most prominent and
diagnostic peaks in the IR spectrum of an ether are the strong C-O stretching bands, which for
3,5-dimethoxybiphenyl appear in the 1200-1000 cm~1 region.[2] The substitution pattern on
the aromatic rings can often be inferred from the pattern of the C-H out-of-plane bending
vibrations in the fingerprint region (below 1000 cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. In electron ionization
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(El) mass spectrometry, the molecule is ionized by a high-energy electron beam, leading to the
formation of a molecular ion and various fragment ions.

Data Summary:

m/z Relative Intensity Assignment

214 High [M]* (Molecular lon)

199 Moderate [M - CHs]*

184 Moderate [M - 2CHs]* or [M - CH20]*
171 Moderate [M-CHs - COJ*

155 Low [M - OCHs - H20]*

139 Low Biphenyl Ci2H7* fragment
115 Low Further fragmentation

Interpretation and Causality:

The mass spectrum of 3,5-dimethoxybiphenyl will show a prominent molecular ion peak at
m/z 214, corresponding to its molecular weight. A common fragmentation pathway for methoxy-
substituted aromatic compounds is the loss of a methyl radical (*CHs) to form a resonance-
stabilized ion at m/z 199. Subsequent loss of another methyl radical or a molecule of
formaldehyde (CH20) can lead to the ion at m/z 184. Further fragmentation can involve the
loss of carbon monoxide (CO) from the phenoxy-type ions. The presence of these
characteristic fragment ions provides strong evidence for the structure of 3,5-
dimethoxybiphenyl.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following
standardized protocols are recommended.

NMR Spectroscopy (*H and **C)

Sample Preparation:
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Accurately weigh 5-10 mg of 3,5-dimethoxybiphenyl for *H NMR or 20-50 mg for 3C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

For quantitative analysis, add a known amount of an internal standard (e.g.,
tetramethylsilane, TMS).

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the
instrument's detector.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.

For 1H NMR, acquire the spectrum using a standard pulse sequence with an appropriate
number of scans to achieve a good signal-to-noise ratio.

For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for
each carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for
detecting quaternary carbons.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Sample Preparation and Data Acquisition:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 3,5-dimethoxybiphenyl sample onto the center of the
ATR crystal.
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e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™2).

o Clean the ATR crystal thoroughly after the measurement.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition:

o Prepare a dilute solution of 3,5-dimethoxybiphenyl in a volatile organic solvent (e.qg.,
methanol, dichloromethane).

 Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
through a gas chromatograph (GC) for separation from any impurities.

e If using a direct insertion probe, the sample is heated in the vacuum of the ion source to
induce volatilization.

» The vaporized molecules are then bombarded with a 70 eV electron beam to induce
ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

e A mass spectrum is generated by plotting the relative abundance of the ions as a function of
their m/z values.

Visualizations
Molecular Structure of 3,5-Dimethoxybiphenyl

Caption: Structure of 3,5-Dimethoxybiphenyl.

Key *H-*C HMBC Correlations in 3,5-Dimethoxybiphenyl
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Caption: Key HMBC correlations for structural assignment.

Proposed Mass Spectrometry Fragmentation Pathway

[M - CHs]*
m/z = 199

- CO
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m/z = 184 m/z =171
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Click to download full resolution via product page
Caption: Primary fragmentation pathway of 3,5-dimethoxybiphenyl in EI-MS.

References

e Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning. [Link]

+ National Center for Biotechnology Information (2023). PubChem Compound Summary for
CID 11469945, 3,5-Dimethoxybiphenyl. Retrieved from [Link].[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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